molecular formula C19H24N4O4 B14990804 5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14990804
M. Wt: 372.4 g/mol
InChI Key: NAZFAJPLHZKISR-VOTSOKGWSA-N
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Description

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a dimethylaminoethyl group, and a trimethoxyphenyl group

Preparation Methods

The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the dimethylaminoethyl and trimethoxyphenyl groups. The synthetic route may involve the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylaminoethyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the trimethoxyphenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:

    2-(DIMETHYLAMINO)ETHYL METHACRYLATE: This compound is used in the production of polymers with various applications.

    2-DIMETHYLAMINOETHANOL: Known for its use as a precursor of acetylcholine and in various industrial applications.

The uniqueness of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific structure, which imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

5-[2-(dimethylamino)ethylamino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H24N4O4/c1-23(2)9-8-21-19-14(12-20)22-17(27-19)7-6-13-10-15(24-3)18(26-5)16(11-13)25-4/h6-7,10-11,21H,8-9H2,1-5H3/b7-6+

InChI Key

NAZFAJPLHZKISR-VOTSOKGWSA-N

Isomeric SMILES

CN(C)CCNC1=C(N=C(O1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C#N

Canonical SMILES

CN(C)CCNC1=C(N=C(O1)C=CC2=CC(=C(C(=C2)OC)OC)OC)C#N

Origin of Product

United States

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